2,4-dichloro-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide
Overview
Description
2,4-dichloro-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of multiple halogen atoms and a trifluoromethyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide typically involves multiple steps, including halogenation, acylation, and thiolation reactions. One common synthetic route starts with the halogenation of a benzene ring to introduce chlorine atoms at the 2 and 4 positions. This is followed by an acylation reaction to introduce the benzamide group.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors under controlled temperature and pressure conditions to ensure high yield and purity. Catalysts and solvents are used to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into amines and thiols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-dichloro-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The presence of halogen atoms and the trifluoromethyl group enhances its binding affinity to target proteins, thereby increasing its potency .
Comparison with Similar Compounds
Similar Compounds
2,4-dichloro-5-fluoropyrimidine: Shares similar halogenation patterns but differs in the presence of a fluorine atom.
2,4-dichloro-6-(trifluoromethyl)pyridine: Contains a trifluoromethyl group but has a pyridine ring instead of a benzamide structure.
Uniqueness
2,4-dichloro-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide is unique due to its specific combination of halogen atoms and the trifluoromethyl group, which confer distinct chemical properties and biological activities. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2,4-dichloro-N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl3F3N2OS/c16-8-2-3-9(11(18)6-8)13(24)23-14(25)22-12-5-7(15(19,20)21)1-4-10(12)17/h1-6H,(H2,22,23,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSGOXSPQZYELQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl3F3N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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